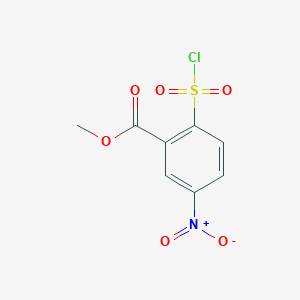
5-プロピルピリジン-3-オール
概要
説明
5-Propylpyridin-3-ol is a chemical compound with the molecular formula C8H11NO It is a derivative of pyridine, characterized by the presence of a propyl group at the 5-position and a hydroxyl group at the 3-position of the pyridine ring
科学的研究の応用
5-Propylpyridin-3-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylpyridin-3-ol typically involves the alkylation of pyridin-3-ol with a propyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and propyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 5-Propylpyridin-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Propylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating further substitution reactions.
Major Products Formed
Oxidation: Formation of 5-propylpyridine-3-one.
Reduction: Formation of 5-propylpyridin-3-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
作用機序
The mechanism of action of 5-Propylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The propyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Pyridin-3-ol: Lacks the propyl group, making it less lipophilic.
5-Methylpyridin-3-ol: Contains a methyl group instead of a propyl group, resulting in different physicochemical properties.
5-Ethylpyridin-3-ol: Contains an ethyl group, offering a balance between the properties of the methyl and propyl derivatives.
Uniqueness
5-Propylpyridin-3-ol is unique due to the presence of the propyl group, which enhances its lipophilicity and potentially its biological activity. This makes it a valuable compound for research and industrial applications where these properties are desirable.
特性
IUPAC Name |
5-propylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-3-7-4-8(10)6-9-5-7/h4-6,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVZJGKJJZAPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CN=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735021 | |
| Record name | 5-Propylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61893-04-7 | |
| Record name | 5-Propylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,3S,11bS)-3-Isobutyl-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2,9,10-triol](/img/structure/B1444456.png)
![Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B1444457.png)
![1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol](/img/structure/B1444459.png)
![3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B1444460.png)


![4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B1444467.png)


![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)

